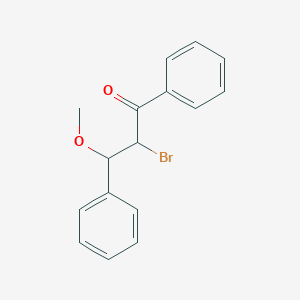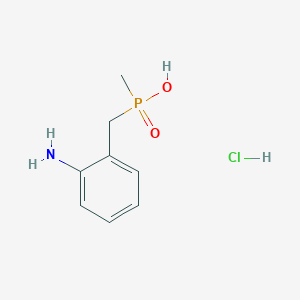![molecular formula C9H18OSi B14374430 2-[(Trimethylsilyl)methyl]pent-4-enal CAS No. 89809-24-5](/img/structure/B14374430.png)
2-[(Trimethylsilyl)methyl]pent-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trimethylsilyl)methyl]pent-4-enal is an organic compound with a unique structure that includes a trimethylsilyl group attached to a pent-4-enal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)methyl]pent-4-enal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pent-4-enal and trimethylsilyl chloride.
Formation of the Trimethylsilyl Group: The trimethylsilyl group is introduced by reacting pent-4-enal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix pent-4-enal and trimethylsilyl chloride with a base.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification and Quality Control: Implementing advanced purification techniques and rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Trimethylsilyl)methyl]pent-4-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used to replace the trimethylsilyl group.
Major Products
Oxidation: 2-[(Trimethylsilyl)methyl]pent-4-enoic acid.
Reduction: 2-[(Trimethylsilyl)methyl]pent-4-enol.
Substitution: 2-(Halomethyl)pent-4-enal.
Applications De Recherche Scientifique
2-[(Trimethylsilyl)methyl]pent-4-enal has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Trimethylsilyl)methyl]pent-4-enal involves its reactivity with various chemical reagents. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The aldehyde group can participate in nucleophilic addition reactions, making the compound versatile in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Trimethylsilyl)methyl]but-3-enal: Similar structure but with a shorter carbon chain.
2-[(Trimethylsilyl)methyl]hex-5-enal: Similar structure but with a longer carbon chain.
2-[(Trimethylsilyl)methyl]pent-3-enal: Similar structure but with the double bond in a different position.
Uniqueness
2-[(Trimethylsilyl)methyl]pent-4-enal is unique due to its specific combination of a trimethylsilyl group and an aldehyde group on a pent-4-enal backbone. This combination imparts distinct reactivity and stability, making it valuable in various chemical applications.
Propriétés
Numéro CAS |
89809-24-5 |
|---|---|
Formule moléculaire |
C9H18OSi |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
2-(trimethylsilylmethyl)pent-4-enal |
InChI |
InChI=1S/C9H18OSi/c1-5-6-9(7-10)8-11(2,3)4/h5,7,9H,1,6,8H2,2-4H3 |
Clé InChI |
DBXAPLYRZMQSIH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(CC=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


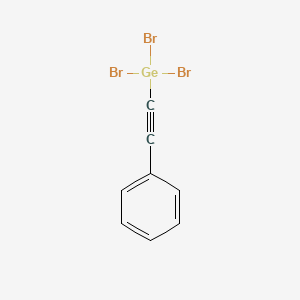

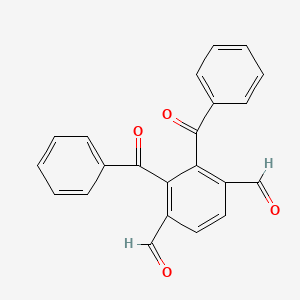
![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)


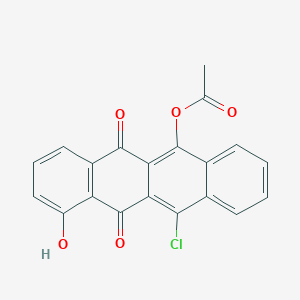
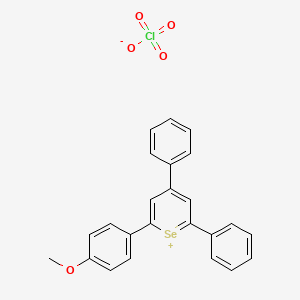
![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)
